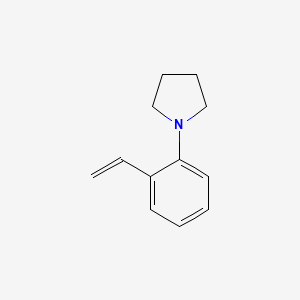
3-(Piperidin-4-yloxy)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring connected to a thiolane ring via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of piperidine derivatives with thiolane-based compounds. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the piperidine-thiolane linkage . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiolane ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives share structural similarities.
Thiolane Derivatives: Compounds like thiolane-1,1-dioxide exhibit similar chemical properties.
Uniqueness: 3-(Piperidin-4-yloxy)-1lambda6-thiolane-1,1-dione is unique due to its combined piperidine-thiolane structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
3-piperidin-4-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-3-9(7-14)13-8-1-4-10-5-2-8/h8-10H,1-7H2 |
Clave InChI |
PZAGKXYAYJZQNT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

